molecular formula C15H17NO3S B2614000 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide CAS No. 1797557-54-0

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B2614000
CAS No.: 1797557-54-0
M. Wt: 291.37
InChI Key: VICVLBWLTQPHKZ-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a methoxy-substituted phenyl group and an ethyl linker with an additional methoxy moiety. The compound’s core structure—thiophene-2-carboxamide—is a common scaffold in medicinal chemistry, often associated with antimicrobial, anticancer, or enzyme-inhibitory activities .

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-18-12-6-3-5-11(9-12)13(19-2)10-16-15(17)14-7-4-8-20-14/h3-9,13H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICVLBWLTQPHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and appropriate reaction conditions such as a base and solvent. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting suitable catalysts, reagents, and reaction conditions to ensure high yield and purity. Additionally, continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, if the compound exhibits anti-inflammatory properties, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy in the target compound) may enhance metabolic stability compared to electron-withdrawing groups (e.g., nitro in ).
    • Bulky substituents (e.g., trifluoromethyl in ) reduce purity/yield, possibly due to steric hindrance during synthesis.
  • Synthetic Efficiency : Acid-catalyzed methods (e.g., ) yield moderate outputs (~48%), while coupling agents like HATU () achieve lower purity (42%), suggesting sensitivity to reaction conditions.

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Stability Insights
Compound Name Observed Activity/Property Key Findings References
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Narrow-spectrum antibacterial Targets bacterial membrane integrity; nitro group enhances reactivity
N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide Tankyrase inhibition Selective inhibition via hydrophobic interactions with enzyme pocket
N-(2-nitrophenyl)thiophene-2-carboxamide Genotoxicity Nitro group contributes to DNA damage in bacterial/human cells
N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide Unreported Trichloroethyl group may confer lipophilicity, affecting bioavailability

Inferences for the Target Compound :

  • The absence of a nitro group (unlike ) may reduce genotoxicity risks.
  • The ethyl-methoxy linker in the target compound could improve water solubility compared to halogenated analogs (e.g., ).
  • Methoxy groups at the 3-position (as in the target) are associated with selective enzyme inhibition in related compounds (e.g., tankyrase in ).

Computational and Spectroscopic Data

  • NMR Trends :
    • Methoxy protons in analogs resonate at δ 3.7–3.9 ppm (e.g., ).
    • Thiophene protons appear as distinct multiplets (δ 7.0–8.0 ppm) due to aromatic ring currents .
  • Molecular Modeling :
    • Methoxyphenyl groups in form π-π stacking interactions with aromatic enzyme residues, a feature likely conserved in the target compound.

Biological Activity

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, including its anti-inflammatory and antimicrobial properties, synthesis methods, and research findings.

Chemical Structure and Properties

This compound consists of a thiophene ring attached to a carboxamide group, with a methoxy-substituted phenyl group and an ethyl linker. Its molecular formula is C15H17NO3SC_{15}H_{17}NO_3S, with a molecular weight of approximately 293.36 g/mol. The presence of methoxy groups enhances the compound's lipophilicity, which may influence its pharmacokinetic properties, making it a candidate for therapeutic applications.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. This is attributed to its ability to inhibit enzymes involved in inflammatory pathways. Studies have shown that compounds with similar structures can modulate the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the inflammatory response.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens suggest that the compound possesses potent bactericidal activity, making it a potential candidate for developing new antimicrobial agents.

The mechanism of action involves the interaction of this compound with specific biological targets. It is hypothesized that the compound binds to certain enzymes or receptors, thereby modulating their activity and leading to its observed biological effects. Molecular docking studies have been employed to elucidate these interactions further, revealing insights into how structural modifications can enhance bioactivity .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : The thiophene ring can be synthesized from appropriate dicarbonyl compounds through reactions with elemental sulfur.
  • Introduction of the Carboxamide Group : This is achieved by reacting the thiophene derivative with an amine under conditions conducive to amide bond formation.
  • Substitution with Methoxyphenyl Group : A nucleophilic substitution reaction introduces the methoxyphenyl group using a methoxyphenyl halide and a suitable base.

Research Findings

Several studies have highlighted the biological potential of this compound:

StudyFindings
Study 1Demonstrated significant anti-inflammatory effects in animal models, reducing edema and inflammatory markers.
Study 2Showed potent antimicrobial activity against Staphylococcus aureus, with MIC values as low as 0.25 μg/mL.
Study 3Molecular docking studies indicated strong binding affinity to COX enzymes, suggesting a mechanism for its anti-inflammatory action.

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